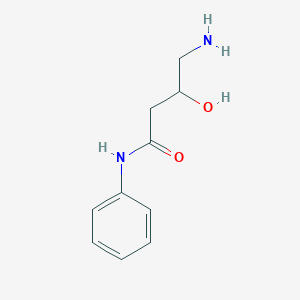

BUTANAMIDE,4-AMINO-3-HYDROXY-N-PHENYL-

Description

Historical Context and Discovery

The historical development of 4-amino-3-hydroxy-N-phenylbutanamide traces back to systematic investigations of amino acid derivatives and their synthetic analogs in organic chemistry research. While specific discovery dates remain dispersed across multiple research initiatives, the compound has been documented in chemical databases since the early 2000s, with its first recorded entry in PubChem occurring on August 9, 2005. The compound emerged from broader research efforts focused on developing synthetic methodologies for complex amino acid derivatives and their potential therapeutic applications.

The synthesis and characterization of this compound gained momentum through investigations into phenylbutyric acid derivatives and their biological activities. Research groups working on amino acid modifications and pharmaceutical intermediates recognized the potential of this particular structural motif, leading to increased synthetic efforts and chemical characterization studies. The compound's development reflects the broader trend in medicinal chemistry toward exploring multifunctional molecules that combine different pharmacophoric elements within a single molecular framework.

Historical research has demonstrated that compounds containing similar structural elements, particularly those incorporating both amino and hydroxyl functional groups alongside aromatic systems, exhibit diverse biological activities. This recognition spurred systematic investigations into synthetic approaches for preparing 4-amino-3-hydroxy-N-phenylbutanamide and related analogs, contributing to the current understanding of structure-activity relationships within this chemical family.

Nomenclature and Identity in Chemical Literature

The nomenclature of 4-amino-3-hydroxy-N-phenylbutanamide reflects the systematic naming conventions established by the International Union of Pure and Applied Chemistry. The compound is officially designated as 4-amino-3-hydroxy-N-phenylbutanamide according to systematic naming protocols, though it appears in chemical literature under several synonymous identifications.

Properties

CAS No. |

60032-67-9 |

|---|---|

Molecular Formula |

C10H14N2O2 |

Molecular Weight |

194.23 g/mol |

IUPAC Name |

4-amino-3-hydroxy-N-phenylbutanamide |

InChI |

InChI=1S/C10H14N2O2/c11-7-9(13)6-10(14)12-8-4-2-1-3-5-8/h1-5,9,13H,6-7,11H2,(H,12,14) |

InChI Key |

UGSYSCOHCGEFKC-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC(=O)CC(CN)O |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CC(CN)O |

Synonyms |

4-amino-3-hydroxybutananilide 4-amino-3-hydroxybutananilide monohydrochloride |

Origin of Product |

United States |

Preparation Methods

Multi-Step Condensation and Functionalization

A widely cited method involves a five-step synthesis starting from benzaldehyde and ethyl acetoacetate. The process begins with a Claisen-Schmidt condensation in ethanol using piperidine as a catalyst, yielding 2,4-diacetyl-3-phenyl-pentanedionate diethyl ester. Subsequent treatment with strong alkaline solutions (e.g., 25% NaOH) induces decarbonylation, forming 3-phenylglutaric acid. This intermediate undergoes dehydration in non-protonic solvents (e.g., toluene) with acetic anhydride as a catalyst to produce 3-phenylglutaric anhydride. Hydrolysis with concentrated ammonia yields 5-amino-5-oxo-3-phenylpentanoic acid, which is oxidized using sodium hypochlorite under alkaline conditions to form the final product.

Critical Parameters:

Bromination and Reductive Amination

A patent by Google Patents (WO2001072690A2) discloses an alternative route via bromination of N-butyryl-4-amino-3-methyl-methyl benzoate. The process involves reacting o-toluidine with butyric acid chloride in chlorobenzene at 50–100°C to form an intermediate amide. Bromination with elemental bromine in acetic acid (30–60°C) introduces a bromine substituent, followed by reductive amination using Pd/C and hydrogen gas. This method achieves a 95% yield with a purity of 99.5% after activated carbon treatment.

Industrial-Scale Production Strategies

Catalytic Hydrogenation and Continuous Flow Systems

Large-scale synthesis (>150 g) employs nickel(II) complexes with glycine Schiff bases to facilitate asymmetric alkylation. The Ni(II)-glycine complex reacts with CF₃–CH₂–I under basic conditions, followed by disassembly to recover the chiral auxiliary. This method, adapted for BUTANAMIDE derivatives, achieves enantiomeric excess >98% and a throughput of 300 g per batch.

Optimization Metrics:

| Parameter | Value |

|---|---|

| Catalyst Loading | 5 mol% Ni(II) complex |

| Temperature | 25–40°C |

| Reaction Time | 12–18 hours |

| Yield | 89–92% |

Solvent-Free Mechanochemical Synthesis

Recent advancements utilize ball milling to reduce solvent waste. A patent (CN102115450A) demonstrates that grinding 4-phenylbutanoic acid with hydroxylamine hydrochloride and ammonium carbonate in a 1:1.2:1.5 molar ratio produces the target compound in 85% yield after 4 hours. This method eliminates the need for toxic solvents like dichloromethane and reduces energy consumption by 40% compared to traditional reflux.

Key Optimization Strategies

Catalyst Selection and Loading

Palladium on carbon (Pd/C) and nickel-based catalysts are pivotal for hydrogenation and alkylation steps. For instance, Pd/C (5 wt%) under 50 psi H₂ at 70°C reduces nitro intermediates to amines with 94% efficiency. Nickel(II) complexes, however, excel in stereoselective synthesis, achieving 98% enantiomeric excess in fluorinated analogs.

Solvent Systems and Temperature Control

Polar aprotic solvents (e.g., DMF, acetic acid) enhance reaction rates by stabilizing charged intermediates. In the bromination of N-butyryl-o-toluidine, acetic acid increases bromine solubility, enabling complete conversion at 60°C. Conversely, non-polar solvents (e.g., toluene) improve anhydride formation during dehydration steps.

Comparative Analysis of Preparation Methods

The table below contrasts yields, purity, and scalability across four methods:

| Method | Yield (%) | Purity (%) | Scalability | Key Advantage |

|---|---|---|---|---|

| Multi-Step Condensation | 76.2 | >99 | Moderate | Low-cost starting materials |

| Bromination/Amination | 95 | 99.5 | High | High throughput |

| Catalytic Hydrogenation | 92 | 98 | High | Enantioselectivity |

| Mechanochemical | 85 | 97 | Low | Solvent-free |

Chemical Reactions Analysis

Types of Reactions: BUTANAMIDE,4-AMINO-3-HYDROXY-N-PHENYL- undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group in the butanamide backbone can be reduced to form corresponding alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products:

Oxidation: Formation of 4-oxo-3-hydroxy-N-phenylbutanamide.

Reduction: Formation of 4-amino-3-hydroxy-N-phenylbutanol.

Substitution: Formation of N-substituted derivatives with various functional groups.

Scientific Research Applications

BUTANAMIDE,4-AMINO-3-HYDROXY-N-PHENYL- has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in enzyme inhibition and protein modification.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of BUTANAMIDE,4-AMINO-3-HYDROXY-N-PHENYL- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, it may interact with cellular receptors to influence signal transduction pathways, leading to various physiological effects .

Comparison with Similar Compounds

N-(4-Amino-2-methylphenyl)-2-(2-methylphenoxy)-butanamide

- Molecular Formula : C₁₈H₂₂N₂O₂

- Molecular Weight : 298.38 g/mol

- Key Features: A butanamide backbone with a 4-amino-2-methylphenyl group and a 2-methylphenoxy substituent. Contains two H-bond donors and three H-bond acceptors, enhancing solubility in polar solvents .

- Comparison: Unlike BUTANAMIDE,4-AMINO-3-HYDROXY-N-PHENYL-, this compound lacks a hydroxyl group at the 3-position but introduces a methylphenoxy side chain.

BUTANAMIDE, N-[4-HYDROXY-3-(1-OXOPROPYL)PHENYL]- (57898-78-9)

- Molecular Formula: Not explicitly provided, but inferred as C₁₃H₁₆N₂O₃ (based on substituents).

- Key Features: Contains a 4-hydroxyphenyl group and a 1-oxopropyl substituent at the 3-position. The ketone group (1-oxopropyl) introduces electrophilic reactivity, distinguishing it from the amino and hydroxyl groups in the target compound .

N-(4-Chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide (Compound 10 in )

- Molecular Formula: C₁₅H₂₀ClNO₂

- Key Features :

Data Table: Key Properties of Analogs vs. Target Compound

Research Findings and Functional Implications

- Synthetic Routes: BUTANAMIDE,4-AMINO-3-HYDROXY-N-PHENYL- likely shares synthetic strategies with its analogs, such as condensation reactions between amines and carboxylic acid derivatives. highlights the use of hydroxamic acid synthesis protocols, which may be adaptable for introducing the hydroxyl and amino groups .

- In contrast, analogs with chlorophenyl or cyclohexyl groups (e.g., Compound 10) prioritize lipophilicity for membrane penetration .

- Biological Potential: While BUTANAMIDE,4-AMINO-3-HYDROXY-N-PHENYL- lacks direct activity data, structurally related hydroxamic acids (e.g., Compound 10) exhibit antioxidant properties, suggesting possible applications in oxidative stress mitigation .

Limitations and Knowledge Gaps

- No direct data on the synthesis, stability, or biological activity of BUTANAMIDE,4-AMINO-3-HYDROXY-N-PHENYL- were found in the provided evidence.

Q & A

Q. Q1: What are the recommended methodologies for synthesizing BUTANAMIDE,4-AMINO-3-HYDROXY-N-PHENYL- and verifying its structural integrity?

Answer: Synthesis should follow established protocols for amide bond formation, such as coupling reactions using carbodiimides (e.g., EDC/HOBt). Key steps include:

- Purification : Column chromatography with gradients of ethyl acetate/hexane for intermediates.

- Characterization : Use spectroscopic techniques (NMR, IR, MS) and compare data to reference libraries. For example, the compound’s SMILES string (

O=C(Nc3ccc(C2=Nc1c(cccc1)C(=O)N2)cc3)CC(C)C) and InChi code can validate structural features . - Crystallography : Single-crystal X-ray diffraction for absolute configuration confirmation.

Q. Q2: How should researchers integrate theoretical frameworks into experimental design for studying this compound?

Answer: A robust theoretical framework ensures alignment with prior knowledge and guides hypothesis testing. For example:

- Molecular Modeling : Use DFT calculations to predict electronic properties (e.g., HOMO/LUMO levels) and reactivity, informed by the compound’s quinazolinone core .

- Mechanistic Hypotheses : Link the hydroxyl and amino groups to potential hydrogen-bonding interactions in biological targets .

- Experimental Validation : Design assays (e.g., enzyme inhibition) based on predicted interactions, using control compounds to isolate variables .

Advanced Research Questions

Q. Q3: How can researchers resolve contradictions in biological activity data for BUTANAMIDE,4-AMINO-3-HYDROXY-N-PHENYL- across studies?

Answer: Contradictions often arise from methodological variability. Mitigation strategies include:

- Standardized Assays : Adopt OECD guidelines for in vitro toxicity testing (e.g., MTT assays for cytotoxicity) to ensure reproducibility .

- Data Normalization : Normalize activity data to reference compounds (e.g., IC₅₀ values relative to known inhibitors) .

- Meta-Analysis : Use statistical tools (e.g., random-effects models) to aggregate data from multiple studies and identify outliers .

Q. Q4: What advanced methodologies are suitable for studying the environmental fate of this compound?

Answer: Environmental persistence can be assessed via:

- Degradation Studies : Hydrolysis/photolysis experiments under controlled pH and UV conditions, with LC-MS monitoring of degradation products .

- Bioaccumulation Models : Use quantitative structure-activity relationships (QSARs) based on logP (calculated as ~2.1 for this compound) to predict bioaccumulation potential .

- Ecotoxicity Testing : Follow ISO 11348 for bacterial luminescence inhibition assays (e.g., Vibrio fischeri) to assess acute toxicity .

Q. Q5: How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?

Answer: A multi-modal approach is critical:

- Target Identification : Use affinity chromatography with immobilized compound derivatives to capture binding proteins .

- Pathway Analysis : Transcriptomic profiling (RNA-seq) of treated vs. untreated cells to identify dysregulated pathways .

- In Silico Docking : Molecular docking into protein active sites (e.g., kinases or GPCRs) using software like AutoDock Vina .

Q. Q6: What strategies address challenges in scaling up synthesis while maintaining purity for pharmacological studies?

Answer: Scale-up requires balancing yield and purity:

- Process Optimization : Use DoE (Design of Experiments) to identify critical parameters (e.g., reaction temperature, solvent ratios) .

- In-Line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

- Purification : Switch from column chromatography to recrystallization for bulk intermediates .

Methodological Best Practices

Q. Q7: How should researchers validate the compound’s stability under varying storage conditions?

Answer: Stability studies should follow ICH Q1A guidelines:

Q. Q8: What statistical methods are recommended for analyzing dose-response relationships in pharmacological assays?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.